molecular formula C10H15BrN5O13P3 B12078723 [[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-(2-Amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B12078723
M. Wt: 586.08 g/mol
InChI Key: MLZIRTYVMLUIKK-UHFFFAOYSA-N
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Description

8-Bromoadenosine 5’-triphosphate is a modified form of adenosine triphosphate (ATP) where a bromine atom is substituted at the eighth position of the adenine ring. This compound is widely used as an ATP analogue in biochemical research to study ATP-site binding effects on receptor and enzyme function and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoadenosine 5’-triphosphate typically involves the bromination of adenosine triphosphate. The reaction is carried out by treating adenosine triphosphate with bromine in an aqueous solution, followed by purification steps to isolate the desired product .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This includes the use of automated synthesis equipment and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoadenosine 5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoadenosine 5’-triphosphate is extensively used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness: 8-Bromoadenosine 5’-triphosphate is unique due to its triphosphate structure, which closely mimics ATP, making it particularly useful for studying ATP-dependent processes. Its ability to act as a P2X receptor agonist and its cytotoxic effects on certain cancer cells further distinguish it from other analogues .

Properties

IUPAC Name

[[5-(2-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN5O13P3/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(18)5(17)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,17-18H,2H2,(H,22,23)(H,24,25)(H2,12,13,15)(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZIRTYVMLUIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN5O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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